NAT1 Inactivation Kinetics: 4-Nitrosobiphenyl Achieves 2,370‑Fold Higher k_inact than Nitrosobenzene
In a direct head-to-head comparison using recombinant human NAT1, 4-nitrosobiphenyl (4-NO-BP) exhibited a second-order inactivation rate constant (k_inact) of 59,200 M⁻¹ s⁻¹ . This was 1.7-fold higher than 2-nitrosofluorene (34,500 M⁻¹ s⁻¹), 2,368-fold higher than nitrosobenzene (25 M⁻¹ s⁻¹), and 2,574-fold higher than 2-nitrosotoluene (23 M⁻¹ s⁻¹) . The data demonstrate that the biphenyl scaffold of 4-nitrosobiphenyl is a critical determinant of inactivation potency, with the unsubstituted phenyl ring enabling markedly faster enzyme modification than monocyclic nitrosoarenes.
| Evidence Dimension | Second-order inactivation rate constant (k_inact) for recombinant human NAT1 |
|---|---|
| Target Compound Data | 4-Nitrosobiphenyl: 59,200 M⁻¹ s⁻¹ |
| Comparator Or Baseline | 2-Nitrosofluorene: 34,500 M⁻¹ s⁻¹; Nitrosobenzene: 25 M⁻¹ s⁻¹; 2-Nitrosotoluene: 23 M⁻¹ s⁻¹ |
| Quantified Difference | 1.7-fold vs. 2-nitrosofluorene; ~2,370-fold vs. nitrosobenzene; ~2,570-fold vs. 2-nitrosotoluene |
| Conditions | Recombinant human NAT1, in vitro enzyme assay, pH 7.4, 25 °C |
Why This Matters
For researchers requiring potent and rapid NAT1 inactivation, 4-nitrosobiphenyl provides a quantitatively superior tool compound; the difference from monocyclic nitrosoarenes is not incremental but exceeds three orders of magnitude, directly impacting experimental dose requirements and time-to-inactivation endpoints.
- [1] Liu, L., Wagner, C.R., Hanna, P.E. Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines. Chemical Research in Toxicology, 2008, 21(10), 2005–2016. DOI: 10.1021/tx800215h. View Source
